2,2-DI(Acetoxymethyl)propionyl chloride
Overview
Description
2,2-DI(Acetoxymethyl)propionyl chloride is a chemical compound with the molecular formula C9H13ClO5. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two acetoxymethyl groups attached to a propionyl chloride backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI(Acetoxymethyl)propionyl chloride typically involves the reaction of propionyl chloride with acetoxymethyl groups under controlled conditions. One common method is the esterification of propionic acid with acetoxymethyl alcohol, followed by chlorination to introduce the chloride group. The reaction conditions often require anhydrous environments and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2-DI(Acetoxymethyl)propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of propionic acid derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often with a base or acid catalyst to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Hydrolysis: Products include propionic acid and its derivatives.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-DI(Acetoxymethyl)propionyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-DI(Acetoxymethyl)propionyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in various chemical synthesis processes to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-DI(Acetoxymethyl)propionic acid: Similar structure but lacks the chloride group, making it less reactive in substitution reactions.
2,2-DI(Acetoxymethyl)propionyl bromide: Similar reactivity but with a bromide group instead of chloride, which can affect the reaction conditions and products.
2,2-DI(Acetoxymethyl)propionyl fluoride: Similar structure but with a fluoride group, which can lead to different reactivity and applications.
Uniqueness
2,2-DI(Acetoxymethyl)propionyl chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of the chloride group makes it a valuable intermediate in the production of various organic compounds, offering a balance between reactivity and stability.
Biological Activity
2,2-DI(Acetoxymethyl)propionyl chloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₈ClO₄
- Molecular Weight : 179.57 g/mol
- CAS Number : 4767-03-7
- Physical State : Liquid at room temperature
- Solubility : Soluble in organic solvents; hygroscopic.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as a reactive acylating agent, which can modify proteins and enzymes through acylation. This modification can alter the activity of these biomolecules, leading to various biological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, thus affecting metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activities, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Cytotoxicity : Some studies have indicated cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Active against Gram-positive bacteria | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Studies
-
Antimicrobial Activity Study
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. The findings suggest its potential use as an antimicrobial agent in pharmaceutical applications. -
Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited dose-dependent cytotoxicity with IC50 values indicating effective concentrations for inducing cell death. Morphological assessments revealed features consistent with apoptosis. -
Enzyme Interaction Studies
Research focused on the interaction of this compound with key metabolic enzymes such as acetylcholinesterase (AChE). Kinetic studies indicated that the compound acts as a reversible inhibitor of AChE, providing insights into its potential neuropharmacological applications.
Properties
IUPAC Name |
[2-(acetyloxymethyl)-3-chloro-2-methyl-3-oxopropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5/c1-6(11)14-4-9(3,8(10)13)5-15-7(2)12/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNTYUTVZBEQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C)(COC(=O)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600294 | |
Record name | 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17872-59-2 | |
Record name | 2-(Chlorocarbonyl)-2-methylpropane-1,3-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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